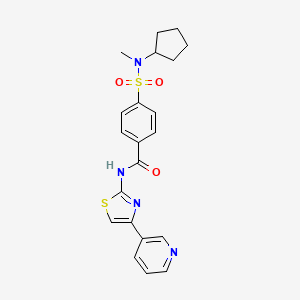
(S)-2-(3-Pyrrolidinyl)-2-propanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Microbial Production and Biochemical Applications
(S)-2-(3-Pyrrolidinyl)-2-propanol has been explored in the context of microbial production processes and its derivatives' applications in biotechnology and organic synthesis. A notable example includes research on the microbial production of 1,3-propanediol (1,3-PD) from glycerol, which involves pathways that may relate to or inform the synthesis and utility of (S)-2-(3-Pyrrolidinyl)-2-propanol derivatives. Microbial routes for the conversion of glycerol to 1,3-PD have been significantly expanded due to the potential of 1,3-PD in manufacturing polyesters with useful properties, suggesting a broader relevance of microbial processes in producing similar compounds like (S)-2-(3-Pyrrolidinyl)-2-propanol for "green" chemistry applications (Biebl et al., 1999).
Catalytic and Surface Chemistry
Investigations into the surface and catalytic properties of various catalysts have shed light on mechanisms that could be applicable to the reactions involving (S)-2-(3-Pyrrolidinyl)-2-propanol. For instance, the study of Yttrium Oxide (Y2O3) catalysts and their interaction with pyridine and 2-propanol highlights the potential for specific catalysts to influence the reactivity of similar compounds through Bronsted acid, Lewis acid, and basic sites (Hussein & Gates, 1998).
Organic Synthesis and Polymer Chemistry
The synthesis and characterization of surface derivatizing reagents, such as N-(3-(trimethoxysilyl)propyl)pyrrole, for promoting adhesion of polypyrrole films to silicon photoanodes, demonstrate the application of pyrrolidine derivatives in creating advanced materials. This research could inform similar applications for (S)-2-(3-Pyrrolidinyl)-2-propanol in enhancing material properties or in the development of novel coatings and adhesives (Simon, Ricco, & Wrighton, 1982).
Pharmaceutical and Medicinal Chemistry
The study of solution-mediated polymorphic transformations and the synthesis of novel ligands for enantioselective alkylation highlights the significance of pyrrolidine derivatives in pharmaceutical research. These findings could provide a foundation for exploring (S)-2-(3-Pyrrolidinyl)-2-propanol in similar contexts, potentially leading to the development of new pharmaceuticals or the optimization of synthetic routes for existing drugs (Maher et al., 2014).
Wirkmechanismus
Target of Action
The primary target of (S)-2-(3-Pyrrolidinyl)-2-propanol is the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR) in insects . iGABARs are important targets of agricultural insecticides .
Mode of Action
(S)-2-(3-Pyrrolidinyl)-2-propanol acts as a competitive antagonist (CA) of iGABARs . It binds to the receptor, preventing the binding of GABA, and thus inhibiting the receptor’s function . The hydroxyl group of the isothiazole ring of the compound could form hydrogen bonds with R53 and S118 of the D. Melanogaster iGABAR model .
Biochemical Pathways
The compound affects the GABAergic pathway in insects. By acting as an antagonist at iGABARs, it disrupts the normal functioning of the GABAergic system, leading to the death of the insect .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are non-toxic to honey bees and humans .
Result of Action
The compound exhibits good insecticidal activity against Drosophila melanogaster and Spodoptera litura . It blocks the formation of and induces the regression of basaloid lesions in skin punches and shrinks UV-induced basaloid lesions in adult mouse skin .
Eigenschaften
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJODMZHWPACV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

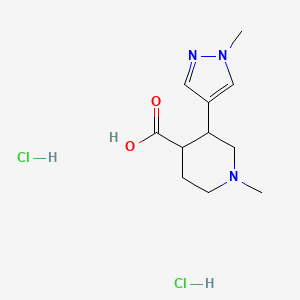
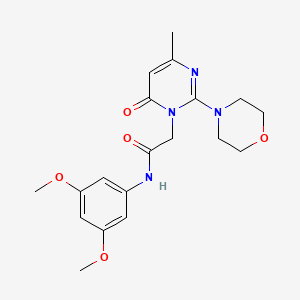
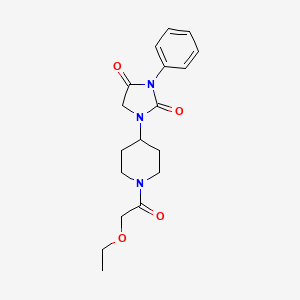

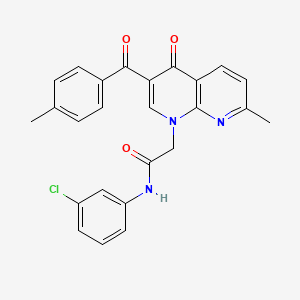
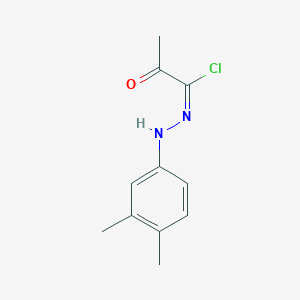
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)
![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)
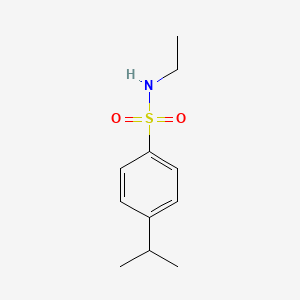
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
